molecular formula C5H8BrN3 B8743832 4-bromo-N,N-dimethyl-1H-Pyrazol-3-amine

4-bromo-N,N-dimethyl-1H-Pyrazol-3-amine

Cat. No.: B8743832
M. Wt: 190.04 g/mol
InChI Key: FWHDHIIDMXLJMC-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1H-pyrazol-3-amine is a brominated pyrazole derivative with a dimethylamino substituent at the 3-position. Its molecular formula is C₅H₈BrN₃ (molecular weight: 214.05 g/mol), featuring a pyrazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 3-position .

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-1H-pyrazol-5-amine

InChI

InChI=1S/C5H8BrN3/c1-9(2)5-4(6)3-7-8-5/h3H,1-2H3,(H,7,8)

InChI Key

FWHDHIIDMXLJMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NN1)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-1-ethyl-1H-pyrazol-3-amine (CAS 1006481-44-2)

  • Molecular Formula : C₅H₈BrN₃
  • Key Differences: The ethyl group at the 1-position instead of a methyl group in the dimethylamino substituent.
  • Synthesis : Prepared via alkylation of 4-bromo-1H-pyrazol-3-amine with ethyl iodide .
  • Applications : Used in kinase inhibitor development due to its ability to modulate electron density in the pyrazole ring, as shown in DFT studies .

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

  • Molecular Formula : Varies with aryl substituents (e.g., C₁₄H₁₁BrN₄ for 5-(3-bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine).
  • Key Differences : Incorporation of a triazole ring instead of pyrazole, enhancing hydrogen-bonding capacity.
  • Synthesis: Formed via cyclocondensation of 3-bromobenzonitrile with N-arylhydrazine carboxamides in n-butanol with K₂CO₃ .
  • Bioactivity : Exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 2.5–8.7 µM) .

1-(4-Aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

  • Molecular Formula : C₂₈H₃₁BrN₄O₄S₂
  • Key Differences : A sulfonamide group at the 4-position and a bromothiophene substituent at the 5-position.
  • Synthesis : Derived from 5-bromothiophene-2-carbaldehyde and sulfonamide precursors under reflux conditions .
  • Applications : Demonstrated potent antioxidant activity (EC₅₀ = 12 µM in DPPH assay) and kinase inhibition .

Key Research Findings

Electronic Effects : The bromine atom in 4-bromo-N,N-dimethyl-1H-pyrazol-3-amine increases electrophilicity, making it a candidate for nucleophilic aromatic substitution reactions. This property is exploited in designing kinase inhibitors, where the bromine acts as a leaving group .

Biological Relevance: Pyrazole derivatives with bromine and amino groups show enhanced binding to ATP pockets in kinases due to their planar structure and hydrogen-bonding capacity .

Comparative Reactivity : Triazole analogs (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit higher metabolic stability than pyrazole derivatives, attributed to the triazole ring’s resistance to oxidative degradation .

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